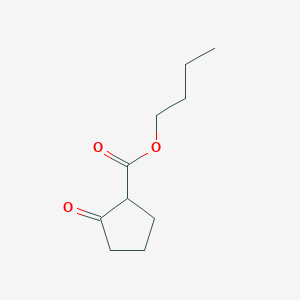

Butyl 2-oxocyclopentanecarboxylate

描述

Significance of Cyclic β-Keto Esters as Versatile Synthons

Cyclic β-keto esters are renowned for their versatility as synthons, or synthetic building blocks. Their structure allows for a wide range of chemical transformations, making them indispensable in the construction of complex molecular architectures. fiveable.me The presence of both a ketone and an ester group provides multiple reactive sites. researchgate.net This allows them to participate in a variety of reactions, including alkylations, aldol (B89426) condensations, and cyclizations. fiveable.me

These compounds can be readily deprotonated at the α-carbon (the carbon between the two carbonyl groups) to form a stable enolate, which is a potent nucleophile. This reactivity is central to many of their applications. Furthermore, the ester group can be hydrolyzed and subsequently decarboxylated, offering a pathway to introduce new substituents and functional groups. fiveable.mefiveable.me Their ability to undergo intramolecular cyclization is particularly useful for creating intricate ring systems. fiveable.me

The structural features of cyclic β-keto esters, such as ring size and substitution patterns, can be tailored to influence their reactivity and the stereochemical outcome of reactions. This adaptability makes them crucial in the synthesis of a diverse array of organic molecules, including natural products, pharmaceuticals, and agrochemicals. fiveable.meacs.orgontosight.aiguidechem.com

Overview of Butyl 2-Oxocyclopentanecarboxylate in Contemporary Organic Chemistry

This compound is a specific example of a cyclic β-keto ester that has garnered attention in contemporary organic chemistry. Its structure consists of a five-membered cyclopentanone (B42830) ring with a butyl ester group attached at the C-2 position.

While extensive research has been conducted on similar cyclic β-keto esters like the ethyl and methyl analogs, this compound presents unique properties and potential applications due to the nature of its butyl ester group. This alkyl group can influence the compound's solubility, reactivity, and steric hindrance, offering chemists a valuable alternative in their synthetic strategies.

Scope and Research Focus on this compound

Current research on this compound and its analogs primarily focuses on their application as key intermediates in the synthesis of more complex molecules. For instance, the related ethyl 2-oxocyclopentanecarboxylate has been utilized in the synthesis of loxoprofen (B1209778) sodium, a non-steroidal anti-inflammatory drug. guidechem.com It has also been employed in the preparation of various heterocyclic compounds and in stereoselective synthesis. fiveable.mechemicalbook.com

The primary research interest lies in leveraging the reactivity of the β-keto ester moiety for carbon-carbon bond formation and the construction of new ring systems. Investigations into its use in multicomponent reactions and tandem reaction sequences are also areas of active exploration, aiming to develop more efficient and atom-economical synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6627-69-6 | chemsynthesis.com |

| Molecular Formula | C₁₀H₁₆O₃ | chemsynthesis.com |

| Molecular Weight | 184.235 g/mol | chemsynthesis.com |

| Boiling Point | No data available | chemsynthesis.com |

| Density | No data available | chemsynthesis.com |

| SMILES | CCCCOC(=O)C1CCCC1=O | chemsynthesis.com |

Table 2: Related Cyclic β-Keto Esters and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl 2-oxocyclopentanecarboxylate | 10472-24-9 | C₇H₁₀O₃ | 142.15 | 105 °C/19 mmHg sigmaaldrich.com |

| Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | C₈H₁₂O₃ | 156.18 | 102-104 °C/11 mmHg chemicalbook.comsigmaaldrich.com |

| tert-Butyl 2-oxocyclopentanecarboxylate | 84109-76-2 | C₁₀H₁₆O₃ | 184.23 | No data available bldpharm.comarctomsci.com |

属性

IUPAC Name |

butyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-3-7-13-10(12)8-5-4-6-9(8)11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSLBQOEWQZYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289303 | |

| Record name | butyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-69-6 | |

| Record name | NSC60218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL 2-CYCLOPENTANONE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformation Pathways of Butyl 2 Oxocyclopentanecarboxylate

Nucleophilic Addition and Substitution Reactions

The carbonyl group of butyl 2-oxocyclopentanecarboxylate is susceptible to nucleophilic addition. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents and organolithium compounds, typically lead to irreversible addition, forming tertiary alcohols after protonation. youtube.com Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, often in a reversible manner. masterorganicchemistry.com

Nucleophilic substitution reactions can occur at the α-carbon, which is activated by both the ketone and the ester groups. stackexchange.com This position is readily deprotonated by a base to form a stabilized enolate, which can then act as a nucleophile in reactions with various electrophiles. stackexchange.com For example, the enolate can undergo alkylation with alkyl halides.

Enolization and Enolate Reactivity in Organic Transformations

The hydrogen atom at the α-carbon of this compound is acidic due to the electron-withdrawing effects of the adjacent carbonyl and ester groups. This allows for the ready formation of an enolate ion in the presence of a base. openstax.orglibretexts.orgmasterorganicchemistry.com The resulting enolate is a resonance-stabilized species with nucleophilic character at both the α-carbon and the oxygen atom. openstax.orglibretexts.org

While reactions can occur at the oxygen atom to form enol ethers, reactions at the α-carbon are more common in synthetic applications. openstax.orglibretexts.org The enolate of this compound can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position. masterorganicchemistry.com

Aldol (B89426) reactions: Addition to aldehydes and ketones to form β-hydroxy keto esters.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group at the α-position.

The reactivity of the enolate can be influenced by the choice of base, solvent, and reaction temperature. youtube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. youtube.com

Stereochemical Outcomes in Reaction Pathways

Influence of Ester Group (e.g., tert-Butyl vs. Ethyl) on Reaction Yield and Stereoselectivity

The steric bulk of the ester group can significantly influence the stereochemical outcome of reactions involving 2-oxocyclopentanecarboxylate derivatives. In general, bulkier ester groups, such as tert-butyl, can lead to higher stereoselectivity compared to smaller groups like ethyl. This is attributed to the increased steric hindrance imposed by the larger group, which can direct the approach of incoming reagents to a specific face of the molecule.

Enantioselectivity in α-Amination and α-Fluorination

The development of asymmetric methods for the α-functionalization of β-keto esters is a significant area of research. beilstein-journals.orgmdpi.comnih.gov Chiral catalysts, including both metal complexes and organocatalysts, have been employed to achieve high enantioselectivity in these reactions. beilstein-journals.orgthieme-connect.comarkat-usa.org

α-Amination: The asymmetric α-amination of β-keto esters provides access to optically active α-amino acid derivatives. beilstein-journals.orgarkat-usa.orgnih.gov This transformation is often achieved using azodicarboxylates as the nitrogen source in the presence of a chiral catalyst. For example, guanidine-bisurea bifunctional organocatalysts have been shown to be effective in promoting the α-amination of various β-keto esters with high yields and enantioselectivities. beilstein-journals.org

α-Fluorination: The introduction of a fluorine atom at the α-position of β-keto esters can impart unique properties to the molecule. mdpi.comnih.gov Enantioselective fluorination has been achieved using various catalytic systems. thieme-connect.comacs.orgresearchgate.net Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been used with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to produce α-fluoro β-keto esters in good yields and with moderate to high enantioselectivity. acs.org Copper(II) complexes with chiral spiro oxazoline ligands have also proven to be highly effective catalysts for the enantioselective fluorination of both cyclic and acyclic β-keto esters. thieme-connect.com

Table 1: Enantioselective Fluorination of Cyclic β-Keto Esters

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | Chiral Phase-Transfer Catalyst | 95 | 68 |

| tert-Butyl 2-oxocyclopentanecarboxylate | Chiral Phase-Transfer Catalyst | 98 | 75 |

| Ethyl 2-oxocyclohexanecarboxylate | Cu(OTf)2 / Spiro Oxazoline Ligand | 99 | 95 |

Intramolecular and Intermolecular Cyclization Reactions Involving this compound Scaffolds

The this compound scaffold is a valuable building block for the synthesis of more complex cyclic and polycyclic molecules. The presence of multiple reactive sites allows for both intramolecular and intermolecular cyclization reactions.

One notable example is the reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines, which can lead to the formation of 2,3-dihydro-α-quinindones. rsc.org This reaction involves an initial condensation between the amine and the ketone, followed by an intramolecular cyclization and subsequent aromatization.

Furthermore, the enolate of this compound can participate in intramolecular reactions if a suitable electrophilic group is present elsewhere in the molecule. This can lead to the formation of bicyclic or spirocyclic systems. Intermolecularly, the Dieckmann condensation, which is the intramolecular cyclization of a diester to form a β-keto ester, is a related and fundamental reaction in the synthesis of cyclic ketones.

Halogenation Studies (e.g., Chlorination)

The α-position of this compound can be halogenated under various conditions. dntb.gov.uarsc.org Base-promoted halogenation proceeds through the formation of the enolate, which then reacts with a halogen source such as elemental chlorine, bromine, or iodine. libretexts.org This reaction can be difficult to control, often leading to polyhalogenated products because the introduction of a halogen increases the acidity of the remaining α-protons. openstax.orglibretexts.org

Acid-catalyzed halogenation is also possible and proceeds through the enol intermediate. This method can sometimes offer better control for achieving monohalogenation. The resulting α-halo β-keto esters are versatile synthetic intermediates that can be used in a variety of subsequent transformations, including nucleophilic substitution and elimination reactions.

Catalytic Applications of Butyl 2 Oxocyclopentanecarboxylate in Organic Transformations

Role as Substrate in Asymmetric Catalysis

The prochiral nature of butyl 2-oxocyclopentanecarboxylate makes it an ideal substrate for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Both organocatalytic and metal-catalyzed systems have been successfully employed to achieve high levels of stereocontrol in reactions involving this substrate.

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.org In the context of this compound, organocatalysts have been instrumental in promoting cascade reactions that lead to the formation of polysubstituted cyclopentanones with multiple contiguous stereocenters.

One notable example is the O-TMS-protected diphenylprolinol-catalyzed cascade double Michael addition of α,β-unsaturated aldehydes to a β-keto ester system analogous to this compound. nih.gov This process facilitates the creation of four adjacent stereocenters in a single step with outstanding enantioselectivity. nih.gov Similarly, chiral diphenylprolinol TMS ether has been used to catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, yielding highly functionalized cyclopropanes with excellent enantio- and diastereoselectivities. organic-chemistry.org These reactions highlight the ability of organocatalysts to orchestrate complex transformations with high precision. organic-chemistry.org

The development of bifunctional catalysts has further expanded the scope of organocatalytic reactions. For instance, a chiral bifunctional catalyst has been employed in the enantioselective organocascade Michael/spirocyclization reaction of methyleneindolinone with 1-bromo-3-nitropropane, producing chiral spirooxindole-fused cyclopentanes in good yields and with excellent stereochemical outcomes. nih.gov These examples underscore the versatility of organocatalysis in constructing intricate molecular frameworks from relatively simple starting materials.

Metal-Catalyzed Asymmetric Synthesis (e.g., Palladium-catalyzed)

Palladium catalysis has proven to be a robust and cost-effective alternative to other transition metals for asymmetric conjugate additions. orgsyn.org Cationic palladium(II) complexes, in particular, have shown promise in catalyzing the addition of various nucleophiles to α,β-unsaturated systems. While early reports focused on the construction of tertiary β-substituted ketones, recent advancements have enabled the creation of all-carbon quaternary stereocenters. orgsyn.org

In 2011, a significant breakthrough was the development of an asymmetric palladium-catalyzed conjugate addition to generate all-carbon quaternary stereocenters using chiral pyridine-oxazoline (PyOx) ligands complexed to Pd(OCOCF3)2. orgsyn.org This system demonstrated high yields and enantioselectivities. The choice of the amino acid-derived backbone of the PyOx ligand was found to be crucial, with the tert-butyl-substituted PyOx (t-BuPyOx) ligand providing the highest levels of enantioselectivity. orgsyn.org

Furthermore, palladium(II) has been shown to catalyze the oxidative coupling of tert-butyl 2-alkynylbenzoates with olefins, such as acrylates and styrenes, to produce isocoumarins under aerobic conditions with high selectivity. nih.gov This cascade cyclization-oxidative olefination demonstrates the power of palladium catalysis in facilitating complex bond-forming sequences.

Applications in Catalytic Oxidation Reactions

While the primary focus of this article is on carbon-carbon bond-forming reactions, it is worth noting that related 2-oxocyclopentanecarboxylate esters participate in catalytic oxidation reactions. For example, ethyl 2-oxocyclopentanecarboxylate is involved in the cobalt (II) Schiff's base complex-catalyzed oxidation of alcohols. sigmaaldrich.cn This suggests potential applications for this compound in similar oxidative transformations.

The mechanism of palladium-catalyzed Wacker-type oxidations has also been studied extensively, with research focusing on achieving catalyst-controlled oxidation by using bidentate amine ligands to create a coordinatively saturated palladium center. nih.gov The electronic asymmetry of ligands like quinoline-oxazoline (quinox) has been identified as a key factor for successful catalysis. nih.gov

Catalyst Performance and Recyclability Studies in Reactions Involving this compound

The practical applicability of any catalytic system hinges on its performance and the ability to recycle the catalyst. In the context of reactions involving substrates structurally similar to this compound, several studies have demonstrated robust catalyst performance and recyclability.

For instance, in the hydrogenative coupling of o-dinitrobenzene with benzaldehyde, a molybdenum sulfide (B99878) catalyst ({Mo₃S₄}ⁿ) exhibited excellent recyclability, achieving full conversion and high yields for six consecutive runs. researchgate.net This indicates the stability and reusability of the catalyst under the reaction conditions. Similarly, activated cobalt nanoparticles have shown high conversion and chemoselectivity in the reduction of dinitroarenes, with advanced analytical techniques confirming the prevention of metal leaching and sintering, which are crucial for long-term catalyst stability. researchgate.net

These findings, while not directly involving this compound, provide a strong indication that well-designed catalytic systems can offer both high performance and recyclability in related transformations.

Ligand Design and Catalyst Development for Stereocontrol in Processes Utilizing this compound

The stereochemical outcome of asymmetric catalytic reactions is intrinsically linked to the design of the chiral ligand or catalyst. For processes involving this compound, significant effort has been dedicated to developing new ligands and catalysts that can exert precise control over the formation of stereocenters.

In organocatalysis, the development of prolinol-based catalysts, such as O-TMS-protected diphenylprolinol, has been pivotal. nih.gov These catalysts are effective in activating α,β-unsaturated aldehydes towards nucleophilic attack, leading to highly enantioselective Michael additions. nih.govorganic-chemistry.org The steric and electronic properties of these catalysts are crucial for achieving high levels of stereocontrol.

In the realm of metal catalysis, the design of chiral ligands is paramount. As mentioned earlier, the development of pyridine-oxazoline (PyOx) ligands was a key advance in palladium-catalyzed asymmetric conjugate additions. orgsyn.org The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity. The superiority of the t-BuPyOx ligand highlights the importance of the bulky tert-butyl group in creating a chiral environment that effectively shields one face of the substrate. orgsyn.org

Furthermore, the combination of achiral dirhodium salts with chiral N,N'-dioxide-metal complexes has enabled the efficient asymmetric synthesis of isochromanone derivatives through a cascade reaction involving carboxylic oxonium ylides. nih.gov This bimetallic catalytic system demonstrates how the interplay between two different metal centers can lead to high levels of enantioselectivity in complex transformations. nih.gov

The following table summarizes key research findings in the catalytic applications of this compound and related compounds:

| Reaction Type | Catalyst/Ligand | Substrate(s) | Product(s) | Key Findings |

| Organocatalytic Double Michael Addition | O-TMS-protected diphenylprolinol | α,β-Unsaturated aldehydes and a β-keto ester | Polysubstituted cyclopentanones | Formation of four contiguous stereocenters with excellent enantioselectivity. nih.gov |

| Organocatalytic Cascade Michael-Alkylation | Chiral diphenylprolinol TMS ether | α,β-Unsaturated aldehydes and bromomalonates | Chiral cyclopropanes | High enantio- and diastereoselectivities; unexpected stereoselective ring-opening with a change of base. organic-chemistry.org |

| Palladium-Catalyzed Asymmetric Conjugate Addition | Pd(OCOCF₃)₂ / (S)-tert-BuPyOx | β,β-Disubstituted α,β-unsaturated carbonyl compounds and arylboronic acids | All-carbon quaternary stereocenters | High yields and enantioselectivities; t-BuPyOx ligand proved superior. orgsyn.org |

| Palladium-Catalyzed Cascade Cyclization-Oxidative Olefination | Palladium(II) | tert-Butyl 2-alkynylbenzoates and olefins | Isocoumarins | High selectivity under aerobic conditions. nih.gov |

| Bimetallic Asymmetric Cascade | Rh(II) / Chiral N,N'-dioxide-Fe(III) or Sc(III) | Ketoacids and diazoketones | Isochromanone derivatives | Good to excellent enantioselectivity by trapping carboxylic oxonium ylides. nih.gov |

Derivatization and Structural Analogues of Butyl 2 Oxocyclopentanecarboxylate

Synthesis of Novel Derivatives and Functionalized Intermediates

The strategic functionalization of butyl 2-oxocyclopentanecarboxylate opens up pathways to novel molecular frameworks. Key transformations include the introduction of heterocyclic moieties, halogens, and acetylenic groups, as well as the construction of intricate polycyclic systems.

While direct, single-step syntheses of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives from this compound are not extensively documented, a plausible multi-step synthetic route can be conceptualized based on established organic transformations. This approach would likely commence with the α-functionalization of the cyclopentanone (B42830) ring, followed by the construction of the imidazole (B134444) moiety and subsequent reduction of the ketone.

A potential synthetic strategy could involve the initial α-alkylation of this compound with a suitable electrophile containing a masked aldehyde or a precursor to the imidazole ring. A more direct, albeit multi-step, approach would begin with the α-halogenation of the keto-ester, for instance, α-bromination, to yield an α-bromoketone. This intermediate can then react with a suitable amine and aldehyde in a multicomponent reaction, or with a pre-formed imidazole derivative to construct the desired framework. The final step would involve the reduction of the cyclopentanone carbonyl group to the corresponding cyclopentanol (B49286), yielding the target 1,2-disubstituted imidazolylmethylcyclopentanol derivative. The stereochemical outcome of the reduction would be a critical aspect to consider, with various reducing agents offering different levels of diastereoselectivity.

The introduction of a halogen atom at the α-position of this compound furnishes a versatile intermediate for further synthetic manipulations, such as cross-coupling reactions and nucleophilic substitutions. The α-halogenation of β-keto esters is a well-established transformation that can be achieved under various conditions. organic-chemistry.orgwikipedia.org

For the α-bromination of this compound, a mild and highly regioselective method involves the use of bromodimethylsulfonium bromide (BDMS). organic-chemistry.org This reagent offers excellent yields for the monobromination of β-keto esters without the need for a catalyst or strong basic/acidic conditions, and it minimizes the formation of dibrominated byproducts. organic-chemistry.org The reaction is typically carried out at low temperatures (0-5 °C) or room temperature. organic-chemistry.org

| Halogenating Agent | Conditions | Product | Key Features |

| Bromodimethylsulfonium bromide (BDMS) | 0-5 °C or room temperature, no catalyst | α-Bromo this compound | Mild, regioselective, high yield of monobrominated product. organic-chemistry.org |

| Iodine (I₂) with Copper(II) Oxide (CuO) | Neutral conditions | α-Iodo this compound | Effective for iodination, CuO acts as a catalyst and neutralizes HI. |

| Iodine (I₂) with N-F reagents (e.g., Selectfluor) | Methanol | α-Iodo this compound | Mediated iodination of the α-carbonyl position. |

This table presents plausible methods for the halogenation of this compound based on established procedures for similar β-keto esters.

Similarly, α-iodination can be achieved using various reagents. A notable method employs a combination of iodine (I₂) and copper(II) oxide (CuO) under neutral conditions. organic-chemistry.org In this system, CuO is proposed to act as a catalyst, activating the iodine, and as a base to neutralize the hydrogen iodide formed during the reaction. organic-chemistry.org Another approach involves the use of elemental iodine in the presence of N-fluoro reagents like Selectfluor® as an iodination mediator. organic-chemistry.org These methods provide access to α-iodo-β-keto esters, which are valuable precursors for a range of organic transformations.

The introduction of an alkynyl group at the α-position of this compound provides a gateway to a variety of complex molecules, including spirocyclic compounds. A highly efficient method for the asymmetric synthesis of α-alkynylated β-keto esters is through phase-transfer catalysis. Current time information in Bangalore, IN. This methodology has been successfully applied to cyclic β-keto esters to generate spiro-2(3H)-furanones in a highly enantioselective manner. Current time information in Bangalore, IN.

The reaction typically involves the use of a chiral phase-transfer catalyst, a base, and a hypervalent iodine-alkyne reagent. The catalyst facilitates the deprotonation of the β-keto ester and guides the subsequent attack of the resulting enolate on the electrophilic alkyne source. The initially formed α-alkynylated product can then undergo an intramolecular cyclization to yield the spiro-2(3H)-furanone. The choice of the chiral catalyst is crucial for achieving high enantioselectivity in the final spirocyclic product. Current time information in Bangalore, IN.

This compound is a valuable starting material for the construction of more complex polycyclic systems, including bicyclic and tricyclic scaffolds. These transformations often involve cascade reactions where multiple bonds are formed in a single operation.

One such example is the synthesis of bicyclic quinindone derivatives. While the specific reaction with this compound is not explicitly detailed in the provided search results, the reaction of its close analogue, ethyl 2-oxocyclopentanecarboxylate, with arylamines to form 2,3-dihydro-α-quinindones has been reported. This suggests that this compound would undergo a similar condensation and cyclization sequence to yield the corresponding bicyclic structures.

Furthermore, the formation of complex tricyclic frameworks from ketoesters has been demonstrated through polycyclization reactions. nih.gov For instance, a BBr₃-promoted stereoselective domino polycyclization of oxotriphenylhexanoates leads to the formation of intricate tricyclic molecules with multiple stereogenic centers. nih.gov Although the starting material is different, this highlights the potential of ketoester functionalities to participate in complex cyclization cascades to build up molecular complexity rapidly. Such strategies could be adapted for this compound, potentially involving intramolecular Friedel-Crafts-type reactions or other cyclization pathways to access novel tricyclic systems. nih.gov

Comparative Reactivity and Selectivity Studies with Structural Analogues

Understanding the reactivity of this compound in comparison to its structural analogues is crucial for designing synthetic routes and predicting reaction outcomes. The most common analogue for comparison is ethyl 2-oxocyclopentanecarboxylate.

This compound and ethyl 2-oxocyclopentanecarboxylate share the same core reactive functionalities: a cyclopentanone ring and a β-keto ester moiety. Therefore, their general chemical reactivity is expected to be very similar. Both compounds can be deprotonated at the α-carbon to form an enolate, which can then participate in a wide range of alkylation, acylation, and condensation reactions.

The primary difference between the two compounds lies in the nature of the ester group: a butyl ester versus an ethyl ester. This difference can have subtle but potentially significant effects on their physical properties and reactivity.

Physical Properties:

| Property | This compound | Ethyl 2-Oxocyclopentanecarboxylate |

| Molecular Formula | C₁₀H₁₆O₃ | C₈H₁₂O₃ nih.gov |

| Molecular Weight | 184.23 g/mol | 156.18 g/mol nih.gov |

| Boiling Point | Higher than the ethyl ester | 102-104 °C at 11 mmHg tcichemicals.com |

| Solubility | Likely to be less soluble in polar solvents and more soluble in nonpolar solvents compared to the ethyl ester. | - |

Data for this compound is predicted based on general chemical principles, while data for the ethyl analogue is from cited sources.

Reactivity:

In terms of reactivity, the electronic effects of the butyl and ethyl groups are very similar, so significant differences in the reactivity of the enolate are not expected. However, the steric bulk of the butyl group is slightly larger than that of the ethyl group. This could potentially influence the rate of reactions involving the ester carbonyl group, such as hydrolysis or transesterification, with the butyl ester likely reacting slightly slower due to increased steric hindrance.

In reactions where the ester is cleaved, such as in decarboxylation reactions following a Krapcho-type mechanism, the nature of the alkyl group can influence the reaction conditions required. However, for most synthetic applications focusing on the reactivity of the cyclopentanone ring and the α-carbon, the choice between the butyl and ethyl ester is often dictated by factors such as the desired physical properties of the product, the cost and availability of the starting material, or the specific requirements of a subsequent reaction step. For instance, the butyl group might be preferred in some cases to increase the lipophilicity of the final molecule.

Comparison with Cyclohexane (B81311) Analogues (e.g., Methyl 2-Oxocyclohexanecarboxylate)

A direct structural analogue for comparison is Methyl 2-oxocyclohexanecarboxylate, which features a six-membered ring instead of a five-membered one. The primary difference between these two structures lies in the inherent strain and conformational flexibility of the rings.

The cyclopentane (B165970) ring of this compound exists in a state of torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. It adopts an "envelope" conformation to alleviate some of this strain. In contrast, the cyclohexane ring of its analogue can adopt a stable "chair" conformation, which is nearly free of both angle and torsional strain. slideshare.net

This difference in ring strain influences reactivity. The carbonyl carbon in a ketone is sp² hybridized with an ideal bond angle of 120°. In cyclohexanone, the internal ring angle is close to this ideal, minimizing angle strain. quora.com Conversely, the internal angles of a cyclopentane ring are closer to 108°, leading to greater angle strain at the sp² carbonyl center. This increased strain makes the carbonyl group in cyclopentanone derivatives generally more reactive toward nucleophilic addition than their cyclohexane counterparts, as the reaction allows the carbon to move towards a less strained sp³ hybridized state.

Furthermore, the conformational differences impact reactions at the α-carbon. In the cyclohexane system, substituents can occupy either axial or equatorial positions, which have different steric environments and reactivity. slideshare.net Equatorial substituents are generally more reactive due to reduced steric hindrance. slideshare.net The more rigid and planar nature of the cyclopentane ring offers a different steric environment that can influence the stereoselectivity of reactions.

Table 1: Comparison of Physical Properties

| Property | This compound | Methyl 2-oxocyclohexanecarboxylate |

| Molecular Formula | C₉H₁₄O₃ | C₈H₁₂O₃ |

| Ring Size | 5-membered | 6-membered |

| Conformation | Envelope | Chair |

| Ring Strain | Higher (Angle and Torsional) | Lower (Strain-free chair) |

Analysis of Acyclic β-Ketoester Analogues

Acyclic β-ketoesters, such as ethyl acetoacetate, serve as fundamental analogues for understanding the reactivity of cyclic systems like this compound. The principal distinction is the absence of a ring structure, which imparts conformational freedom in acyclic analogues. tiktok.com In contrast, the cyclic nature of this compound locks the β-ketoester functionality into a more rigid cisoid conformation.

This conformational restriction has significant consequences for reactivity. For instance, in reactions involving the enolate, the fixed spatial relationship between the ketone and ester groups in the cyclic compound can facilitate or hinder certain intramolecular reactions or influence the stereochemical outcome of intermolecular reactions. Lewis acid-promoted cyclizations, for example, show different pathways for acyclic unsaturated β-ketoesters compared to their cyclic counterparts, sometimes leading to different ring structures. rsc.org

Cyclic ketones are often more reactive than their acyclic analogues due to ring strain. quora.com The reactivity of the α-protons, however, is a key feature of all β-ketoesters. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the intervening methylene (B1212753) protons, facilitating their removal to form a stabilized enolate. youtube.com This is a shared characteristic, but the subsequent reactions of the enolate can be influenced by the cyclic or acyclic nature of the carbon backbone.

Impact of Steric and Electronic Effects on Reactivity and Selectivity in Analogues

The chemical behavior of this compound and its analogues is governed by a combination of steric and electronic effects. nih.gov These factors determine not only the rate of reactions but also the selectivity for one product over another.

Steric Effects: Steric hindrance refers to the spatial crowding around a reactive center by bulky groups, which can impede the approach of a reactant. youtube.com

Ring Size: As discussed, the more compact cyclopentane ring presents a different steric profile than the cyclohexane ring, influencing nucleophilic access to the carbonyl carbon.

Substituents: The size of the ester group (e.g., butyl vs. methyl) or the presence of other substituents on the ring can sterically hinder reactions. For example, esterification of a carboxylic acid is slower when bulky groups are present near the reaction site. youtube.com In the context of β-ketoesters, bulky groups at the α-position can influence the kinetic versus thermodynamic control of enolate formation and subsequent alkylation reactions.

Electronic Effects: The distribution of electrons within the molecule plays a critical role in its reactivity. youtube.com

Inductive and Resonance Effects: The two carbonyl groups in a β-ketoester are strongly electron-withdrawing. This electronic pull (a negative inductive effect) makes the α-protons significantly more acidic and the carbonyl carbons more electrophilic. youtube.comnih.gov The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms and the α-carbon.

Predicting Reactivity: Computational analyses can quantify these electronic effects. The calculation of global electrophilicity and local reactive sites (using tools like Fukui functions) can predict the tendency of these compounds to react with biological nucleophiles. nih.gov Strong electrophiles can exert toxicity by covalently bonding with biological nucleophiles like amino acid residues in enzymes. nih.gov

Modulating Reactivity: Changing the electronic nature of the ester group or introducing electron-donating or electron-withdrawing substituents elsewhere on the ring can fine-tune the reactivity. An electron-donating group would decrease the electrophilicity of the carbonyl carbons and the acidity of the α-protons, while an electron-withdrawing group would have the opposite effect. nih.gov

Table 2: Summary of Steric and Electronic Effects on Reactivity

| Effect | Description | Impact on Reactivity of β-Ketoester Analogues |

| Steric Hindrance | Spatial blocking by bulky groups. youtube.com | Decreases reaction rates by impeding the approach of reactants to the carbonyl or α-carbon. Influences stereoselectivity. slideshare.net |

| Ring Strain | Strain arising from non-ideal bond angles and eclipsing interactions. | Increases reactivity of the carbonyl group in smaller rings (e.g., cyclopentanone) compared to less strained rings (e.g., cyclohexane). quora.com |

| Electronic (Inductive/Resonance) | Withdrawal of electron density by carbonyl groups. youtube.com | Increases acidity of α-protons, facilitating enolate formation. Increases electrophilicity of carbonyl carbons. youtube.comnih.gov |

Mechanistic Investigations and Computational Studies of Butyl 2 Oxocyclopentanecarboxylate Reactions

Elucidation of Reaction Mechanisms

The reactions of butyl 2-oxocyclopentanecarboxylate are characteristic of β-keto esters, primarily involving the acidic α-proton and the two carbonyl groups.

A fundamental reaction is the Claisen condensation , which is reversible. The mechanism involves the deprotonation of the α-carbon to form a resonance-stabilized enolate. This enolate can then act as a nucleophile. youtube.com

Another cornerstone of β-keto ester reactivity is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org In the context of this compound, it typically acts as the Michael donor after being deprotonated by a base to form an enolate. wikipedia.orgbyjus.comchemistrysteps.com The mechanism proceeds as follows:

Deprotonation of the α-carbon of this compound by a base to generate a resonance-stabilized enolate. libretexts.org

Nucleophilic attack of the enolate on the β-carbon of an α,β-unsaturated compound (the Michael acceptor). libretexts.org

Protonation of the resulting enolate to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

Decarboxylation is another key transformation, typically occurring after hydrolysis of the ester to the corresponding β-keto acid. masterorganicchemistry.com The mechanism is a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone. masterorganicchemistry.comyoutube.comyoutube.com Heating facilitates this reaction. masterorganicchemistry.com

Furthermore, β-keto esters like this compound can participate in palladium-catalyzed reactions . For instance, allylic esters of β-keto acids can undergo palladium-catalyzed decarboxylation to form π-allylpalladium enolates. These intermediates can then undergo various transformations, including aldol (B89426) condensations and Michael additions. nih.gov

Kinetic Studies (e.g., Complexation Kinetics)

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving this compound.

The transesterification of β-keto esters is a kinetically significant reaction. Studies have shown that the kinetics of transesterification are generally slow and often necessitate the use of a catalyst, which can be an acid, a base, or an enzyme. rsc.org The reaction likely proceeds through an enol intermediate, where chelation to a catalyst can play a role. rsc.org

Decarboxylation kinetics of β-keto acids, the hydrolysis products of β-keto esters, have been shown to follow first-order rate constants. acs.org The rate of this reaction is influenced by the structure of the alkyl groups and can be catalyzed by metal oxides. acs.org The kinetics of decarboxylation of related compounds, such as N-arylcarbamates, have also been investigated, highlighting the role of zwitterionic intermediates. nih.gov

The concept of dynamic kinetic resolution (DKR) is also pertinent. In DKR, a racemic starting material is converted into a single enantiomer of the product. This has been applied to β-keto esters in reactions like asymmetric cross-benzoin additions and reductions. nih.govnih.govresearchgate.net This process relies on the rapid racemization of the starting material under the reaction conditions, allowing the less reactive enantiomer to be converted to the more reactive one, thus enabling a theoretical yield of 100% of a single stereoisomer. researchgate.net

Computational Modeling and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of reactions involving β-keto esters at a molecular level.

Conformational Analysis and Energy Landscapes

Conformational analysis using DFT helps in understanding the spatial arrangement of atoms and the relative energies of different conformers. For β-keto esters, a key conformational aspect is the keto-enol tautomerism. Computational and NMR studies on various β-keto esters have confirmed that they predominantly exist in the keto form in solvents like chloroform (B151607) (CDCl₃). nih.govmdpi.com DFT calculations can map the potential energy surface, identifying the most stable conformers and the energy barriers between them. For instance, in a study of related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides, DFT was used to identify multiple stable conformers and understand the factors governing their stability, such as intramolecular hydrogen bonding and steric effects. mdpi.com

Transition State Analysis and Enantioselectivity Prediction

DFT is a powerful tool for locating and analyzing the transition states of chemical reactions. This allows for the calculation of activation energies and the elucidation of reaction pathways. In the context of enantioselective reactions, which are crucial in modern organic synthesis, DFT can be used to model the transition states leading to different stereoisomers.

For example, in the enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters, DFT calculations of competing transition states were employed to rationalize the high levels of enantioselectivity observed. acs.org These calculations can reveal subtle non-covalent interactions between the substrate, catalyst, and reagents that dictate the stereochemical outcome. acs.org Similarly, in Ag-catalyzed asymmetric vinylogous Mannich reactions of α-ketoimine esters, a combination of spectroscopic data and computational modeling helps to elucidate the structure of the catalytically active species and the origin of the stereoselectivity. nih.gov

Derivation of Structure-Reactivity Relationships from Computational Data

Computational data can be used to derive quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating various molecular descriptors, such as bond lengths, atomic charges, and orbital energies, it is possible to correlate the structure of a molecule with its reactivity.

A study on the decarboxylation of β-keto acids demonstrated a correlation between the rate constant and the length of the C-C bond being broken, with this correlation being supported by DFT computations. acs.org In another study focused on designing β-keto esters with antibacterial properties, computational analysis of reactivity and ADME (absorption, distribution, metabolism, and excretion) properties was performed. nih.govmdpi.com Reactivity indices, such as Fukui functions, were calculated to predict the most reactive sites for nucleophilic and electrophilic attack, providing valuable information for understanding their biological activity. nih.gov

Advanced Spectroscopic and Analytical Methodologies in Research on Butyl 2 Oxocyclopentanecarboxylate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For Butyl 2-oxocyclopentanecarboxylate, various NMR experiments are employed to analyze its proton and carbon frameworks and to understand mechanistic details of reactions it may undergo.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

In this compound, the protons of the n-butyl group exhibit characteristic signals. The terminal methyl (CH₃) protons are expected to appear at the highest field (lowest ppm value), typically around 0.9 ppm. The two methylene (B1212753) (CH₂) groups of the butyl chain will appear as distinct multiplets in the region of 1.3-1.7 ppm. The methylene group directly attached to the ester oxygen (O-CH₂) is significantly deshielded and is expected to resonate further downfield, around 4.1 ppm. chemicalbook.comoregonstate.edu

The protons on the cyclopentanone (B42830) ring have more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at the α-position (C2) is adjacent to both the ketone and the ester carbonyl groups, leading to a downfield shift, typically in the range of 3.3-3.5 ppm. The methylene protons of the cyclopentanone ring are expected to resonate in the range of 1.8-2.5 ppm. chemicalbook.cominflibnet.ac.in

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Butyl CH₃ | ~0.9 | Triplet (t) |

| Butyl CH₂ (internal) | ~1.4 | Sextet |

| Butyl CH₂ (adjacent to O) | ~1.6 | Quintet |

| Butyl O-CH₂ | ~4.1 | Triplet (t) |

| Cyclopentanone CH (α-position) | ~3.4 | Triplet (t) |

| Cyclopentanone CH₂ (adjacent to CH) | ~2.3 | Multiplet (m) |

| Cyclopentanone CH₂ (β to carbonyls) | ~2.0 | Multiplet (m) |

| Cyclopentanone CH₂ (γ to carbonyls) | ~2.4 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

In this compound, the carbonyl carbons of the ketone and ester groups are the most deshielded, appearing at the lowest field (highest ppm values). The ketone carbonyl (C=O) is expected around 215-220 ppm, while the ester carbonyl (O-C=O) appears around 170-175 ppm. The carbon of the O-CH₂ group in the butyl chain is also significantly deshielded, with an expected chemical shift of approximately 65 ppm. chemicalbook.comchemicalbook.com The remaining carbons of the butyl group and the cyclopentanone ring resonate at higher fields. docbrown.infooregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone C=O | ~218 |

| Ester C=O | ~172 |

| Butyl O-C H₂ | ~65 |

| Cyclopentanone C H (α-position) | ~58 |

| Cyclopentanone C H₂ (adjacent to CH) | ~38 |

| Butyl C H₂ (adjacent to O) | ~31 |

| Cyclopentanone C H₂ (β to carbonyls) | ~29 |

| Butyl C H₂ (internal) | ~19 |

| Cyclopentanone C H₂ (γ to carbonyls) | ~21 |

| Butyl C H₃ | ~14 |

For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques provide a more detailed picture by correlating different nuclei through their scalar couplings or spatial proximity. ethz.chtib.eu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). In this compound, COSY would show cross-peaks between the protons of the butyl chain, confirming their connectivity. It would also reveal the coupling network within the cyclopentanone ring. tib.eulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This is invaluable for unambiguously assigning the carbon signals based on the more easily assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the O-CH₂ protons of the butyl group and the ester carbonyl carbon, confirming the ester linkage. ethz.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Functional Group and Conformation Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing information about molecular conformation.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of specific bond types and functional groups.

For this compound, the most prominent features in the IR spectrum would be the strong absorption bands from the two carbonyl groups. The ketone C=O stretch typically appears around 1740-1750 cm⁻¹. The ester C=O stretch is usually found at a slightly higher frequency, around 1735-1745 cm⁻¹. The presence of two distinct carbonyl peaks would confirm the β-keto ester structure. Additionally, the C-O stretching vibrations of the ester group would produce strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups appear in the 2850-3000 cm⁻¹ range. uctm.eduorgchemboulder.comchemicalbook.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850-2960 | Medium to Strong |

| C=O (ketone) | Stretch | ~1745 | Strong |

| C=O (ester) | Stretch | ~1740 | Strong |

| C-O (ester) | Stretch | 1000-1300 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

In the Raman spectrum of this compound, the C=O stretching vibrations would also be observable, though they are often weaker than in the IR spectrum. The C-C stretching and C-H bending vibrations of the cyclopentanone ring and the butyl chain would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). cdnsciencepub.comacs.org Raman spectroscopy can be particularly useful for studying the conformational properties of the flexible butyl chain and the puckering of the cyclopentanone ring. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]•+), which then undergoes fragmentation in predictable ways. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

For this compound (C₁₀H₁₆O₃), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.23 g/mol ). chemsynthesis.com The fragmentation patterns are dictated by the functional groups present: a ketone on a cyclopentane (B165970) ring and a butyl ester. Common fragmentation pathways for β-keto esters include alpha-cleavage and McLafferty rearrangements. libretexts.org

Key fragmentation patterns observed in the mass spectrum of this compound would likely include:

Loss of the butoxy group (-OC₄H₉): This would result in the formation of a stable acylium ion at m/z 111.

Loss of a butene molecule (C₄H₈) via McLafferty rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain, leading to a fragment ion at m/z 128.

Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C-C bond between the carbonyl and the ring can lead to various smaller fragments. libretexts.org

Loss of the entire ester group (-COOC₄H₉): This would generate a cyclopentanone radical cation, though the resulting fragment might be less prominent.

The relative abundance of these fragments helps in piecing together the molecule's structure. The most stable fragment often results in the base peak of the spectrum. docbrown.info

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 184 | [C₁₀H₁₆O₃]⁺ | Molecular Ion |

| 128 | [C₆H₈O₃]⁺ | McLafferty Rearrangement (Loss of C₄H₈) |

| 111 | [C₆H₇O₂]⁺ | Loss of Butoxy Radical (•OC₄H₉) |

| 83 | [C₅H₇O]⁺ | Loss of Butoxycarbonyl Radical (•COOC₄H₉) |

| 57 | [C₄H₉]⁺ | Butyl Cation |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Ring Fragmentation |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental composition of this compound. Unlike standard MS which provides integer mass values, HRMS can measure mass-to-charge ratios to several decimal places. This high precision allows for the calculation of the exact molecular formula from the measured mass.

The theoretical exact mass of this compound (C₁₀H₁₆O₃) is calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). An HRMS analysis would be expected to yield a molecular ion peak very close to this calculated value, thereby confirming the elemental formula and distinguishing it from other potential isomers with the same nominal mass. This level of accuracy is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to detect and study species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy would be a vital tool for investigating reaction mechanisms involving this compound that proceed through radical intermediates. st-and.ac.uk

For instance, if this compound were subjected to conditions that initiate radical formation (e.g., photolysis or reaction with a radical initiator), EPR could be used to characterize the resulting transient species. rsc.org Techniques such as spin trapping are often employed, where a short-lived radical intermediate reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily studied by EPR. Analysis of the EPR spectrum, specifically the g-factor and hyperfine coupling constants, can provide detailed information about the structure and electronic environment of the radical intermediate, offering mechanistic insights that are otherwise inaccessible. rsc.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Should this compound, or a suitable crystalline derivative, be prepared, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure.

This technique yields precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. Crucially, for chiral molecules, X-ray crystallography is the definitive method for determining the absolute configuration (R or S) of its stereocenters. nih.gov By analyzing the diffraction pattern of a single crystal, it is possible to distinguish between enantiomers without the need for a reference standard of known configuration. This information is paramount in stereoselective synthesis and in understanding the biological activity of chiral compounds.

Chromatographic Techniques for Separation, Purification, and Analytical Assessment in Research

Chromatographic techniques are fundamental in the research and application of this compound, serving purposes from purification to analytical assessment.

Purification: Following its chemical synthesis, this compound is typically isolated as a crude mixture containing unreacted starting materials, byproducts, and residual solvents. Liquid column chromatography, most commonly using silica (B1680970) gel as the stationary phase and a mixture of organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase, is the standard method for purifying the compound to a high degree. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Analytical Assessment: The purity of a sample of this compound is routinely assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can separate the target compound from impurities, and the area of the resulting peak is proportional to its concentration, allowing for quantitative purity analysis.

Chiral HPLC for Enantiomeric Excess Determination

Since this compound is a chiral molecule, possessing a stereocenter at the carbon bearing the ester group, it exists as a pair of enantiomers. In asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. uma.eswindows.net

The technique employs a chiral stationary phase (CSP), which is itself enantiomerically pure. The two enantiomers of this compound interact diastereomerically with the CSP, leading to different retention times. This allows for their separation into two distinct peaks in the resulting chromatogram. nih.gov

The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the areas of the peaks corresponding to the major and minor enantiomers, respectively. This analytical method is essential for optimizing stereoselective reactions and for ensuring the enantiopurity of the final product. nih.gov

Table 2: Example Data from Chiral HPLC Analysis

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-Butyl 2-oxocyclopentanecarboxylate | 10.5 | 95000 |

| (S)-Butyl 2-oxocyclopentanecarboxylate | 12.2 | 5000 |

Based on this example data, the enantiomeric excess would be calculated as: ee = [(95000 - 5000) / (95000 + 5000)] x 100 = 90%

常见问题

Q. How to address challenges in scaling up reactions without compromising stereoselectivity?

- Scale-Up Tips : Use flow chemistry for exothermic reactions (e.g., diazotization) to maintain temperature control. Continuous extraction improves yield in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。